A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin (has active moiety).
Indomethacin sodium trihydrate
CAS No.: 74252-25-8
Cat. No.: VC1571453
Molecular Formula: C19H15ClNNaO4
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 74252-25-8 |
---|---|
Molecular Formula | C19H15ClNNaO4 |
Molecular Weight | 379.8 g/mol |
IUPAC Name | sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
Standard InChI | InChI=1S/C19H16ClNO4.Na/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12;/h3-9H,10H2,1-2H3,(H,22,23);/q;+1/p-1 |
Standard InChI Key | JMHRGKDWGWORNU-UHFFFAOYSA-M |
SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].O.O.O.[Na+] |
Canonical SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)[O-].[Na+] |
Chemical Identity and Physical Properties
Indomethacin sodium trihydrate is the sodium salt of indomethacin, a methylated indole derivative, combined with three water molecules in its crystalline structure. It functions as a non-selective, reversible, and competitive inhibitor of cyclooxygenases 1 and 2, resulting in anti-inflammatory, analgesic-antipyretic, and tocolytic effects .
Chemical Structure and Nomenclature
The compound is characterized by the following properties:
Property | Details |
---|---|
Chemical Formula | C19H21ClNNaO7 |
IUPAC Name | sodium;2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;trihydrate |
Molecular Weight | 433.8 g/mol |
CAS Number | 74252-25-8 |
Parent Compound | Indomethacin (CID 3715) |
The compound includes a sodium atom that replaces the acidic hydrogen of indomethacin's carboxylic acid group, plus three water molecules forming the trihydrate . The parent compound, indomethacin, is structurally a 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid derivative .
Alternative Names and Identifiers
The compound is known by several synonyms including:
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Indomethacin sodium trihydrate
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Indomethacin sodium salt trihydrate
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Indometacin sodium trihydrate
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Sodium indomethacin trihydrate
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1H-Indole-3-acetic acid, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-, sodium salt, trihydrate
Pharmacological Properties
Indomethacin sodium trihydrate shares many pharmacological properties with its parent compound but exhibits distinct characteristics due to its salt form and hydration state.
Mechanism of Action
The compound acts through inhibition of prostaglandin synthesis by blocking cyclooxygenases:
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Blocks both COX-1 and COX-2 enzymes in a non-selective, reversible, and competitive manner
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Prevents conversion of arachidonic acid into prostaglandin precursors
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Decreases prostaglandin synthesis, thereby inhibiting prostaglandin-mediated activities including pain, inflammation, fever, and uterine contraction
Unlike some other non-steroidal anti-inflammatory drugs (NSAIDs), indomethacin and its sodium salt also inhibit phospholipase A2, the enzyme responsible for releasing arachidonic acid from phospholipids, providing an additional mechanism of action .
Clinical Applications
Patent Ductus Arteriosus Treatment
The primary clinical application of indomethacin sodium trihydrate is in the intravenous treatment of patent ductus arteriosus (PDA) in premature neonates .
The mechanism of action in PDA closure involves:
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Inhibition of prostaglandin synthesis, particularly PGE1
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Counteracting the vasodilatory effect of PGE1 on the ductus arteriosus
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Promoting closure of the vessel as normally occurs after birth when oxygen tension increases
Administration Methods and Efficacy
Research has demonstrated different outcomes based on administration methods:
Administration Method | Hemodynamic Effects | Clinical Outcomes |
---|---|---|
Bolus Injection (2mg/1mg/1mg) | Significant decrease in cerebral, renal, and mesenteric artery flow velocities | Higher closure rates but more side effects |
Continuous Infusion (4mg over 36 hours) | No significant change in flow velocities | Similar efficacy with potentially fewer side effects |
Clinical trials have demonstrated that indomethacin is superior to placebo for PDA closure. In one randomized controlled trial, PDA responded in 82% of neonates in the indomethacin group compared to only 19% in the placebo group (p<0.001) .
Vascular Effects
Following intravenous administration, indomethacin sodium causes decreases in:
These effects are particularly pronounced with bolus administration rather than continuous infusion, suggesting that administration method may be critical in minimizing side effects while maintaining therapeutic efficacy.
Comparison With Parent Compound
While indomethacin itself is administered orally or rectally for various inflammatory conditions, indomethacin sodium trihydrate is specifically formulated for intravenous use, particularly in neonatal care for PDA closure .
Therapeutic Indications Comparison
Indomethacin | Indomethacin Sodium Trihydrate |
---|---|
Rheumatoid arthritis | Patent ductus arteriosus (PDA) in premature neonates |
Osteoarthritis | |
Ankylosing spondylitis | |
Acute gouty arthritis | |
Acute painful shoulder |
The parent compound indomethacin has broad applications in inflammatory conditions, while the sodium trihydrate salt is specifically used for its specialized application in neonatal medicine .
Pharmaceutical Considerations
Formulation and Stability
Indomethacin sodium trihydrate is formulated as a sterile lyophilized powder for reconstitution prior to intravenous administration. The trihydrate form provides specific stability characteristics that make it suitable for pharmaceutical preparation and storage.
Influence of pH and Crystallization
The physical form of indomethacin and its salts can be influenced by pH and crystallization methods. These factors affect solubility, dissolution rate, and bioavailability of the final pharmaceutical product .
Research Developments
Indomethacin sodium trihydrate has been investigated for additional mechanisms beyond its anti-inflammatory properties. Recent research suggests that indomethacin possesses anticancer and antiviral properties through:
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Activation of protein kinase R (PKR)
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Downstream phosphorylation of eIF2α
These emerging properties may lead to expanded applications for indomethacin sodium trihydrate beyond its current uses.
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